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Methyl (furan-2-ylmethylene)carbamate

Cat. No.: B12882505
M. Wt: 153.14 g/mol
InChI Key: NWYKWJMLIPTGEH-VMPITWQZSA-N
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Description

Contextualization within Furan (B31954) Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. nih.gov This fundamental structure is a building block for a vast array of more complex molecules, both naturally occurring and synthetic. researchgate.net Furan and its derivatives are integral to numerous applications, including pharmaceuticals, agrochemicals, and polymers. nih.gov The parent compound, furan, is a volatile liquid, and its derivatives often exhibit a wide range of biological activities. wiley-vch.descienceinfo.com

The starting material for the synthesis of Methyl (furan-2-ylmethylene)carbamate is furan-2-carbaldehyde, commonly known as furfural (B47365). scirp.orgscirp.org Furfural is a commodity chemical derivable from lignocellulosic biomass, making it a key platform molecule in the development of sustainable chemical processes. scirp.orgresearchgate.net The reactivity of the aldehyde group in furfural allows for a multitude of chemical transformations, including condensation reactions to form imines and related compounds. nih.govchemistrysteps.com The study of this compound is therefore firmly rooted in the rich and extensive field of furan chemistry, leveraging the reactivity of a bio-based starting material.

Significance of Carbamate (B1207046) Derivatives in Contemporary Organic Chemistry

Carbamates, esters of carbamic acid, are a class of organic compounds with significant utility in synthetic organic chemistry. nih.gov They are widely recognized as crucial functional groups in many pharmaceuticals and agrochemicals. nih.gov One of their most important roles is as protecting groups for amines, due to their general stability and the predictability of their cleavage under specific conditions. nih.gov

Structurally, the carbamate group is an amide-ester hybrid, which imparts a unique electronic and conformational profile. nih.gov This functionality can participate in hydrogen bonding and can influence the biological and pharmacokinetic properties of a molecule. nih.gov The formation of carbamates can be achieved through various synthetic routes, including the reaction of isocyanates with alcohols, or the coupling of amines with chloroformates or other carbonyl sources. organic-chemistry.org The incorporation of a carbamate group into a molecule, as in the case of this compound, is a strategic choice to modulate its chemical and physical properties.

Academic Research Objectives for this compound

The academic interest in this compound stems from its nature as an N-acyl imine. N-acyl imines are highly reactive and versatile intermediates in organic synthesis. wiley-vch.deacs.org They are more electrophilic than simple imines, making them excellent substrates for a variety of nucleophilic addition reactions. wiley-vch.de The primary objectives for investigating this specific compound would likely include:

Synthesis and Characterization: Developing efficient and selective methods for the synthesis of this compound from furan-2-carbaldehyde and methyl carbamate. This would involve exploring different catalytic systems, such as Lewis acids, to promote the condensation reaction and subsequent characterization using spectroscopic techniques (NMR, IR, Mass Spectrometry). researchgate.netresearchgate.net

Reactivity and Mechanistic Studies: Investigating the reactivity of the N-acyl imine functionality in this molecule towards various nucleophiles. This would provide insights into its potential as a building block for the synthesis of more complex furan-containing nitrogenous compounds. Understanding the reaction mechanisms is crucial for controlling the stereoselectivity of these transformations. wiley-vch.deacs.org

Exploration of Biological Potential: Given that both furan and carbamate moieties are present in numerous biologically active compounds, a key objective would be to explore the potential biological activities of this compound and its derivatives. nih.gov This would involve screening against various biological targets.

Detailed Research Findings

While specific research articles dedicated solely to this compound are not prevalent in the public domain, its synthesis and properties can be inferred from established principles of organic chemistry and documented reactions of analogous compounds.

The formation of this compound would proceed via the condensation of furan-2-carbaldehyde with methyl carbamate. chemistrysteps.com This reaction typically requires acid catalysis to facilitate the dehydration of the intermediate hemiaminal. chemistrysteps.com Lewis acids are often employed to activate the carbonyl group of the aldehyde towards nucleophilic attack by the carbamate. researchgate.net

The resulting compound, an N-acyl imine, is expected to be a reactive electrophile. N-acyl imines are generally more stable than N-alkyl or N-aryl imines but are still susceptible to hydrolysis, particularly under acidic conditions, which would revert the compound back to its starting materials. chemicalforums.com The stability is influenced by the electronic nature of the substituents on both the carbon and nitrogen atoms of the C=N bond. nih.gov

Below are data tables detailing the likely physicochemical properties of the reactants and the predicted properties of the product, based on known data for similar compounds.

Table 1: Physicochemical Properties of Reactants

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
Furan-2-carbaldehydeFuran-2-carbaldehydeC₅H₄O₂96.08Colorless to yellowish liquid161.7
Methyl carbamateMethyl carbamateC₂H₅NO₂75.07White solid177

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Information
IUPAC Name This compound
Molecular Formula C₇H₇NO₃
Molar Mass 153.14 g/mol
Appearance Likely a solid or high-boiling liquid at room temperature
Solubility Expected to be soluble in common organic solvents
Stability Sensitive to hydrolysis, especially in the presence of acid

Table 3: Spectroscopic Data for Analogous Compounds

Spectroscopic analysis would be crucial for the characterization of this compound. While specific data is unavailable, the expected spectral features can be predicted based on analogous structures like N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. researchgate.net

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Signals corresponding to the furan ring protons, the methoxy (B1213986) group protons, and the imine proton (CH=N). The chemical shift of the imine proton would be characteristic.
¹³C NMR Resonances for the furan ring carbons, the carbonyl carbon of the carbamate, the methoxy carbon, and the imine carbon (C=N).
IR Spectroscopy Characteristic absorption bands for the C=N bond of the imine, the C=O bond of the carbamate, and the C-O bonds of the furan ring and the ester.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B12882505 Methyl (furan-2-ylmethylene)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

methyl (NE)-N-(furan-2-ylmethylidene)carbamate

InChI

InChI=1S/C7H7NO3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-5H,1H3/b8-5+

InChI Key

NWYKWJMLIPTGEH-VMPITWQZSA-N

Isomeric SMILES

COC(=O)/N=C/C1=CC=CO1

Canonical SMILES

COC(=O)N=CC1=CC=CO1

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Methyl Furan 2 Ylmethylene Carbamate

Reactivity of the Furan (B31954) Moiety

The furan ring exhibits a resonance energy of approximately 16 kcal/mol, which is significantly less than that of benzene (~36 kcal/mol). acs.org This lower aromatic stabilization means it can readily undergo reactions that involve dearomatization. acs.org The presence of the oxygen heteroatom increases the electron density of the ring compared to benzene, making it highly susceptible to electrophilic attack. pearson.comchemicalbook.com However, the (furan-2-ylmethylene)carbamate group at the C2 position acts as an electron-withdrawing group, which deactivates the furan ring compared to its unsubstituted parent, yet it remains reactive under mild conditions.

Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene, often requiring milder reagents and conditions. pearson.compearson.com The attack of an electrophile preferentially occurs at the C2 (or α) position, as the resulting cationic intermediate (sigma complex) is better stabilized by resonance, with three contributing structures. chemicalbook.compearson.com In Methyl (furan-2-ylmethylene)carbamate, the C2 position is already substituted. Therefore, electrophilic attack is directed to the C5 position, which is electronically analogous to the C2 position.

Common electrophilic substitution reactions applicable to the furan moiety in this compound include:

Nitration: Can be achieved using mild nitrating agents like acetyl nitrate at low temperatures to yield the 5-nitro derivative. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine. pharmaguideline.com Monohalogenation at the C5 position can be achieved under milder conditions, for instance, using bromine in dioxane at low temperatures. pearson.compharmaguideline.com

Sulfonation: Sulfonation can be performed using reagents like a pyridine-sulfur trioxide complex at room temperature to introduce a sulfonic acid group at the C5 position. pharmaguideline.com

Acylation: Friedel-Crafts acylation typically requires mild Lewis acid catalysts, such as boron trifluoride or phosphoric acid, with acid anhydrides or acyl halides to introduce an acyl group at the C5 position. pharmaguideline.com

Reaction TypeTypical Reagent(s)Expected Product (Substitution at C5)
Nitration Acetyl nitrate (CH₃COONO₂)Methyl (5-nitrofuran-2-ylmethylene)carbamate
Halogenation Bromine (Br₂) in DioxaneMethyl (5-bromofuran-2-ylmethylene)carbamate
Sulfonation Pyridine-SO₃ complex5-((Methoxycarbonyl)iminomethyl)furan-2-sulfonic acid
Acylation Acetic anhydride, BF₃Methyl (5-acetylfuran-2-ylmethylene)carbamate

Nucleophilic aromatic substitution (SNAr) on an unsubstituted furan ring is generally not feasible due to the ring's high electron density. quimicaorganica.org However, the reaction is possible if the ring is substituted with strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. quimicaorganica.orgedurev.in The (methylene)carbamate substituent at C2 is electron-withdrawing, thus facilitating nucleophilic attack. For the reaction to proceed, a good leaving group, such as a halide or a nitro group, must be present on the ring, typically at the C5 position. chempap.org In such a scenario, a nucleophile can displace the leaving group to form the corresponding 5-substituted product.

For example, if a halogen atom (X) is present at the C5 position, the reaction would proceed as follows:

Reactant: Methyl (5-halofuran-2-ylmethylene)carbamate

Nucleophile (Nu⁻): Amines, alkoxides, thiolates edurev.in

Product: Methyl (5-(nucleophile)furan-2-ylmethylene)carbamate

The furan ring can function as an electron-rich 1,3-diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.orgintermediateorgchemistry.co.uk Its reactivity is higher than that of pyrrole or thiophene. acs.org The reaction leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. However, the aromaticity of the furan ring leads to many of these reactions being reversible. researchgate.net

The reactivity of the furan diene is sensitive to substituents. Electron-withdrawing groups, such as the (methylene)carbamate group in the target molecule, decrease the reactivity of the furan ring in intermolecular Diels-Alder reactions. rsc.orgmdpi.com Consequently, forcing conditions or highly reactive dienophiles may be required.

Intramolecular Diels-Alder reactions of furan (IMDAF) derivatives are often more facile. researchgate.netyoutube.com By tethering the dienophile to the furan moiety, the probability of the reactive components achieving the necessary conformation for cycloaddition increases, which can overcome the reduced reactivity of the furan ring. youtube.com For this compound, modification of the carbamate (B1207046) portion to include a dienophilic group could enable an intramolecular cycloaddition pathway. montclair.edunih.gov

Reaction TypeReactant(s)Product TypeNotes
Intermolecular Diels-Alder This compound + Maleic anhydride7-oxabicyclo[2.2.1]heptene adductReaction is often reversible and may require high pressure or catalysis due to the deactivating C2 substituent. mdpi.com
Intramolecular Diels-Alder A derivative with a dienophile tethered to the carbamate nitrogenFused polycyclic oxanorbornene systemTethering the dienophile facilitates the reaction by increasing the effective molarity. youtube.comnih.gov

The furan ring is susceptible to oxidation by various reagents. acs.org Depending on the oxidant and reaction conditions, oxidation can result in ring-opening to form dicarboxylic acids or their derivatives. researchgate.netresearchgate.net For instance, oxidation of furan and its derivatives with reagents like hydrogen peroxide in the presence of catalysts can yield maleic acid or related compounds. nih.govacs.org The substituent at the C2 position influences the reaction and can also be oxidized. The oxidation of furfural (B47365) derivatives often leads to the formation of maleic acid. researchgate.netnih.gov

The furan ring can be catalytically hydrogenated to the corresponding tetrahydrofuran (THF) derivative. acs.orgintermediateorgchemistry.co.uk This transformation is typically accomplished using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), nickel (Ni), or ruthenium (Ru). acs.orgresearchgate.netresearchgate.net The reaction conditions can often be tuned for selectivity. However, complete reduction of the furan ring in this compound would likely be accompanied by the simultaneous reduction of the C=N imine bond. Selective reduction of just the furan ring while preserving the imine linkage would be challenging.

Reactivity of the Imine Linkage (C=N)

The imine linkage in this compound is a key reactive site. Structurally, it is related to N-acylhydrazones, which are known for their use as stable imine surrogates in various chemical transformations. acs.org The carbon atom of the C=N bond is electrophilic and is susceptible to attack by nucleophiles.

Key reactions involving the imine linkage include:

Nucleophilic Addition: The electrophilic carbon of the imine can be attacked by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enolates, and cyanide. researchgate.netresearchgate.net This reaction results in the formation of a new carbon-carbon bond and, after workup, yields a secondary amine derivative. The N-acylhydrazone-like structure can be activated by Lewis acids to enhance its reactivity toward nucleophiles. nih.gov

Reduction: The C=N double bond can be readily reduced to a C-N single bond, converting the imine functionality into a secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and catalytic hydrogenation (e.g., H₂/Pd). nih.govresearchgate.net This process is a key step in reductive amination protocols. nih.gov

Hydrolysis: The imine bond is susceptible to hydrolysis, particularly under aqueous acidic conditions. thebrpi.org The reaction is reversible and results in the cleavage of the C=N bond, regenerating the parent aldehyde (furan-2-carboxaldehyde) and the amine component (methyl carbamate). nih.govyoutube.com N-acylhydrazones are generally more stable towards hydrolysis under physiological conditions than simple imines, which suggests this compound would have moderate stability. thebrpi.org

Reaction TypeReagent(s)Product Functional Group
Nucleophilic Addition R-MgBr (Grignard), KCNSubstituted secondary amine
Reduction NaBH₄ or H₂/CatalystSecondary amine
Hydrolysis H₃O⁺Aldehyde + Carbamate

Addition Reactions

The chemical structure of this compound features two primary sites for addition reactions: the carbon-nitrogen double bond (imine) and the furan ring.

The imine group is susceptible to nucleophilic addition. Organometallic reagents like organolithium, Grignard, and organozinc compounds can add across the C=N bond to form N-substituted furfurylamines. nih.gov Furthermore, the imine functionality can undergo catalytic hydrogenation. Utilizing catalysts such as copper-aluminum mixed oxides (CuAlOx) or palladium on alumina (Pd/Al2O3) in the presence of a hydrogen source, the C=N bond can be reduced to a C-N single bond, yielding the corresponding secondary amine, Methyl (furan-2-ylmethyl)carbamate. nih.govrsc.org This process is often chemoselective, targeting the imine before the furan ring. nih.gov

The furan ring itself can participate in hydrogenation reactions, typically under more forcing conditions or with specific catalysts like ruthenium or nickel complexes. uky.edubham.ac.uk This would lead to the saturation of the ring, forming a tetrahydrofuran derivative. The specific product depends on the catalyst and reaction conditions, which can also effect hydrogenolysis of the C-O bond within the ring. researchgate.net

Hydrolysis and Reversibility

The stability of this compound is significantly influenced by hydrolysis, which can occur at two distinct sites: the imine linkage and the carbamate ester.

Imine Hydrolysis : The imine bond (C=N) is generally susceptible to hydrolysis, particularly under acidic conditions. masterorganicchemistry.com This reaction is reversible and involves the nucleophilic addition of water to the imine carbon, followed by proton transfer and elimination of methyl carbamate to regenerate furfural. chemistrysteps.com The equilibrium can be driven toward hydrolysis by using aqueous acid. masterorganicchemistry.com

Carbamate Hydrolysis : The carbamate group can also be hydrolyzed, typically under basic conditions. nih.gov The mechanism involves the nucleophilic attack of a hydroxide ion at the carbonyl carbon. For N-substituted carbamates, this leads to a tetrahedral intermediate that subsequently breaks down. This cleavage can release methanol and an unstable N-acyl carbamic acid, which decarboxylates to yield the furfurylideneamine and carbon dioxide. nih.gov In some cases, metal ions can coordinate to the ligand and promote the hydrolytic cleavage of the carbamate bond. researchgate.net

The relative rates of imine versus carbamate hydrolysis depend on the specific reaction conditions, such as pH and temperature.

Reactivity of the Carbamate Group

The carbamate moiety imparts a unique set of reactive properties to the molecule, including pathways for thermal decomposition, cleavage, and exchange reactions.

Thermal Decomposition and Cleavage Mechanisms

The thermal decomposition of carbamates can proceed through several pathways depending on their structure. researchgate.net One common route for N-substituted carbamates is decomposition into an isocyanate and an alcohol. mdpi.com For this compound, this would involve the elimination of methanol to produce furan-2-ylmethylene isocyanate. This process is a key phosgene-free method for isocyanate production and is typically carried out at high temperatures (250-600 °C) in either the gas or liquid phase. mdpi.com

Alternatively, cleavage of the carbamate group can be induced chemically. Acid-catalyzed cleavage involves protonation of the carbamate, followed by C-N bond scission. acs.orgacs.org Various reagents can effect this transformation under milder conditions. For instance, nucleophilic reagents like 2-mercaptoethanol or diethylenetriamine can be used for the direct cleavage of unactivated carbamates. organic-chemistry.org

Cleavage MethodReagents/ConditionsProducts
Thermal High Temperature (250-600 °C)Furan-2-ylmethylene isocyanate + Methanol
Acid-Catalyzed Strong Acid (e.g., HCl, TFA)Furfurylideneamine + CO2 + Methanol
Nucleophilic 2-Mercaptoethanol, K3PO4, 75 °CFurfurylideneamine + Carbonyl sulfide + Methanol
Nucleophilic DiethylenetriamineFurfurylideneamine

This table presents plausible cleavage pathways for this compound based on general carbamate reactivity.

Transcarbamoylation and Exchange Reactions

Transcarbamoylation is an exchange reaction where the alcohol or amine portion of a carbamate is replaced. nih.gov In the case of this compound, reaction with a different alcohol (R'-OH) under catalytic conditions would lead to the formation of a new carbamate (R'-O-C(=O)N=CH-Furan) and the release of methanol. acs.org

This reaction is often catalyzed by bases (e.g., potassium hydroxide, t-BuOK) or various metal catalysts, including those based on tin, titanium, or lanthanum. nih.govorganic-chemistry.org The process is efficient and can be performed under mild conditions (e.g., <70 °C with a soft base), making it a valuable tool in polymer recycling and isocyanate-free synthesis. nih.govacs.org The reaction proceeds through the nucleophilic attack of the incoming alcohol on the carbamate's carbonyl carbon.

Catalytic Transformations of Carbamates

The carbamate group can be targeted in various catalytic transformations beyond transcarbamoylation. As a protecting group in synthesis, its removal is a critical step, often achieved catalytically. wikipedia.org For example, carbobenzyloxy (Cbz) groups, which are structurally related to the methyl carbamate moiety, are commonly cleaved by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst. wikipedia.org While furfuryl groups themselves can be labile to hydrogenolysis, this pathway represents a potential transformation. nih.gov

Zirconium(IV) complexes have been shown to catalyze exchange processes involving carbamates. organic-chemistry.org Such catalysts could facilitate reactions with other nucleophiles, leading to a variety of derivatives.

Multi-Component Reactions and Derivatization Pathways

The structure of this compound lends itself to complex syntheses and further modifications through multi-component reactions (MCRs) and other derivatization pathways.

Furfural is a well-established building block in MCRs, which allow for the rapid assembly of complex molecules in a single step. jmchemsci.commdpi.com One could envision the formation of the target molecule or a related derivative through a one-pot reaction involving furfural, methyl carbamate, and a third component under appropriate catalytic conditions.

The pre-formed this compound can also serve as a substrate for further derivatization. The furan ring can undergo reactions such as electrophilic substitution, although the electron-withdrawing nature of the imine-carbamate side chain would direct substitution and potentially deactivate the ring. jmchemsci.com Cycloaddition reactions, such as the Diels-Alder reaction, are also characteristic of furans, offering a pathway to complex bicyclic structures.

Derivatization can also occur at the imine or carbamate. For instance, the reaction of furfural-derived imines with reagents like thioacetic acid or anthranilic acid leads to new heterocyclic ring systems. jmchemsci.com Similarly, the carbamate nitrogen, once reduced from the imine, could be further alkylated in a one-pot, multi-step process. nih.gov

Reaction TypeReagentsPotential Product Class
Cycloaddition Dienophile (e.g., maleic anhydride)Bicyclic adducts
Reductive Amination Amine, H2, Catalyst (e.g., Pd/C)Tetrahydrofurfurylamines
Three-Component Derivatization Boronic acid, Chiral diolDiastereomeric iminoboronate esters

This table illustrates potential derivatization pathways based on the known reactivity of the molecule's functional groups. rsc.orgacs.org

Computational Chemistry and Theoretical Investigations of Methyl Furan 2 Ylmethylene Carbamate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of molecules like Methyl (furan-2-ylmethylene)carbamate. This method offers a balance between accuracy and computational cost, making it ideal for exploring the electronic structure and properties of medium-sized organic compounds.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is particularly important for this molecule due to the presence of several rotatable single bonds, specifically the C-N and C-O bonds of the carbamate (B1207046) group and the C-C bond connecting the furan (B31954) ring to the imine carbon. The rotation around these bonds can lead to different conformers with distinct energies. Theoretical studies on similar structures, such as furan-2-carbaldehyde, have shown that the molecule generally prefers a planar conformation where the side chain is coplanar with the furan ring, as this maximizes conjugation. For this compound, it is expected that the most stable conformer would also exhibit a high degree of planarity across the furan ring and the (methylene)carbamate moiety. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to locate these stable conformers and to calculate the energy differences between them.

Table 1: Illustrative Optimized Geometrical Parameters for a Furan-2-Carbaldehyde Moiety (Analogous System)

Parameter Bond Length (Å) Bond Angle (°)
C=O 1.21
C-C (ring) 1.36 - 1.43
C-O (ring) 1.36
C-H (ring) 1.08
C-C (side chain) 1.47
O-C-C (ring): 124.0

Note: This data is representative of a furan-2-carbaldehyde system and is provided for illustrative purposes to indicate typical bond lengths and angles that would be determined for the furan portion of this compound.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound dictates its reactivity. Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO is likely distributed over the conjugated system extending from the furan ring to the carbamate group. DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution.

Table 2: Representative Frontier Molecular Orbital Energies for a Furan-Based Imine (Analogous System)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Note: These values are hypothetical and for a structurally similar conjugated furan derivative, intended to illustrate the type of data obtained from MO analysis.

Spectroscopic Property Prediction

Computational methods are powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. By analyzing the computed IR spectrum, specific peaks can be assigned to the stretching and bending modes of different functional groups. For this compound, key vibrational modes would include the C=N stretching of the imine, the C=O stretching of the carbamate, the N-H bending (if applicable, though in this case it is an N-C bond), and the characteristic vibrations of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted spectra are invaluable for interpreting experimental NMR data and for assigning signals to specific atoms within the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Furan-Imine-Carbamate Structure

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (carbamate) Stretching ~1720-1740
C=N (imine) Stretching ~1640-1660
C-O-C (furan) Asymmetric Stretching ~1250-1270

Note: These are expected ranges based on computational studies of analogous compounds.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states.

Transition State Analysis and Energy Barriers

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Computational methods can locate the geometry of transition states and calculate their energies.

For reactions involving this compound, such as hydrolysis of the imine bond or cycloaddition reactions involving the furan ring, transition state analysis can reveal the detailed atomic motions that occur during the bond-breaking and bond-forming processes. For instance, in the acid-catalyzed hydrolysis of the imine, computational modeling can trace the approach of a water molecule, the proton transfer steps, and the eventual cleavage of the C=N bond.

Reaction Pathway Elucidation

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This allows for the elucidation of the entire reaction pathway. If multiple pathways are possible, their respective energy barriers can be compared to determine the most favorable route.

For example, the Diels-Alder reaction, a common reaction for furan derivatives, could be computationally studied for this compound. Theoretical modeling could predict the stereoselectivity and regioselectivity of the reaction with different dienophiles by comparing the activation energies of the various possible approaches. Similarly, the mechanism of its formation, likely through the condensation of furan-2-carbaldehyde and methyl carbamate, can be investigated to understand the key steps and rate-determining factors. Computational studies on imine formation generally show that the reaction proceeds through a hemiaminal intermediate, and the rate-limiting step is often the dehydration of this intermediate.

Table 4: Hypothetical Energy Barriers for Potential Reactions of this compound

Reaction Type Reactants Products Calculated Energy Barrier (kcal/mol)
Imine Hydrolysis (acid-catalyzed) This compound + H₃O⁺ Furan-2-carbaldehyde + Methyl Carbamate 15 - 25

Note: These values are illustrative and represent typical energy barriers for such reactions involving similar furan derivatives.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can predict how a single molecule interacts with its neighbors, with solvent molecules, or with a biological receptor. These interactions are governed by non-covalent forces. The primary intermolecular interactions expected for this compound involve hydrogen bonding, π-π stacking, and dipole-dipole forces.

Hydrogen Bonding: The carbamate moiety contains a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen). The oxygen atom within the furan ring also serves as a potential hydrogen bond acceptor. MD simulations of similar carbamate-containing molecules in aqueous environments show the formation of stable hydrogen bonds with water molecules, which influences their solubility and conformational stability. aidic.it

Dipole-Dipole Interactions: The molecule possesses a significant permanent dipole moment due to the electronegative oxygen and nitrogen atoms in the carbamate and furan groups. These polar regions would lead to strong dipole-dipole interactions, influencing the molecule's boiling point, solubility in polar solvents, and its orientation in an external electric field.

MD simulations on furan derivatives interacting with other molecules have identified several stable geometries, including π-type interactions where another molecule lies above the furan ring, and σ-type interactions where an atom points towards the lone pair electrons of the furan oxygen. nih.gov A simulation of this compound would likely reveal a complex interplay of these forces, dictating its macroscopic properties.

Table 1: Predicted Intermolecular Interaction Sites in this compound
Interaction TypeFunctional Group/Region InvolvedRoleExpected Significance
Hydrogen BondingCarbamate N-HDonorHigh
Hydrogen BondingCarbamate C=OAcceptorHigh
Hydrogen BondingCarbamate C-O-CAcceptorModerate
Hydrogen BondingFuran Ring OxygenAcceptorModerate
π-π StackingFuran Ring-Moderate (in aggregate/solid state)
Dipole-DipoleEntire Molecule (esp. Carbamate)-High

Structure-Reactivity Relationship Predictions

The relationship between the structure of this compound and its chemical reactivity can be elucidated using quantum chemical methods such as Density Functional Theory (DFT). These calculations provide insights into the molecule's electronic structure, conformational preferences, and sites susceptible to chemical attack.

Conformational Analysis: The molecule's flexibility is primarily defined by the rotation around the C-N bond of the carbamate group and the C-C bond linking the furan ring to the azomethine carbon.

C(O)-N Rotational Barrier: Carbamates, like amides, exhibit restricted rotation around the C-N bond due to resonance, which imparts partial double-bond character. nih.gov Theoretical studies on simple N-alkylcarbamates show this rotational barrier to be around 16 kcal/mol. nih.gov This leads to the existence of syn and anti rotamers, with the anti conformation (where the alkyl groups on the nitrogen and oxygen are on opposite sides of the C-N bond) often being slightly more stable for steric and electrostatic reasons. nih.gov

Furan-Azomethine Conformation: Similar to furan-2-carbaldehyde, which has been shown through computational studies to exist as a mixture of OO-cis and OO-trans conformers, this compound is expected to have distinct stable conformations based on the orientation of the carbamate group relative to the furan ring's oxygen. rsc.org

Table 2: Predicted Rotational Barriers and Conformational Data for Key Bonds
BondType of IsomerismEstimated Rotational Barrier (kcal/mol)Reference Compound/System
Carbamate C(O)-NSyn / Anti~16N-alkylcarbamates nih.gov
Furan-C=NOO-cis / OO-trans~7-9Furan-2-carbaldehyde rsc.org

Frontier Molecular Orbitals (FMO) and Reactivity: Frontier Molecular Orbital theory is a key tool for predicting reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial.

HOMO: For molecules containing furan rings linked to an imine, the HOMO is typically localized over the electron-rich furan ring and the nitrogen atom of the imine. malayajournal.org This indicates that these are the most probable sites for electrophilic attack.

LUMO: The LUMO is generally distributed over the imine (C=N) bond and the carbonyl (C=O) group of the carbamate. malayajournal.org These electron-deficient areas are the most likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. acadpubl.eu DFT calculations on similar furan-imine structures have shown HOMO-LUMO gaps in the range of 4-5 eV. malayajournal.orgacadpubl.eu

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. libretexts.org For this compound, the MEP map is predicted to show regions of negative electrostatic potential (typically colored red or yellow) around the highly electronegative oxygen atoms of the furan ring and the carbamate's carbonyl and ester groups. A region of positive potential (blue) would be expected around the N-H proton. wolfram.comwalisongo.ac.id This map visually confirms the sites for electrophilic (blue regions) and nucleophilic (red regions) attack, corroborating the predictions from FMO analysis.

Table 3: Predicted Global Reactivity Descriptors (Based on Analogous Structures)
DescriptorPredicted Value/CharacteristicImplication for Reactivity
HOMO Energy~ -5 to -6 eVIndicates electron-donating ability (nucleophilicity)
LUMO Energy~ -1 to -2 eVIndicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE)~ 4-5 eVModerate kinetic stability and reactivity
Electrophilicity Index (ω)ModerateCan act as both an electrophile and nucleophile
Chemical Hardness (η)~ 2-2.5 eVModerate resistance to change in electron distribution

Advanced Synthetic Applications of Methyl Furan 2 Ylmethylene Carbamate and Its Analogs

Role as a Synthetic Intermediate for Diverse Heterocyclic Scaffolds

The furan (B31954) moiety within methyl (furan-2-ylmethylene)carbamate and its analogs can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is a cornerstone for constructing a variety of complex heterocyclic systems.

A significant application is the intramolecular Diels-Alder reaction of furanyl carbamates (IMDAF) that bear a tethered alkenyl group. nih.gov This reaction pathway provides a convenient route to synthesize substituted hexahydroindolinones. nih.gov The process begins with an initial [4+2] cycloaddition, which is followed by a nitrogen-assisted ring opening of the resulting adduct to form the final ketone product. nih.gov The stereochemistry of this transformation is notable, with the sidearm of the alkenyl tether orienting syn with respect to the oxygen bridge in the cycloadduct. nih.gov

Beyond the [4+2] cycloadditions that form six-membered rings, furan derivatives can participate in other types of cycloadditions to generate different heterocyclic cores. For instance, analogs such as 5-hydroxymethyl-furan-2-nitrileoxide readily undergo [3+2] cycloaddition reactions with alkenes. This process yields 3-(2-furanyl)-4,5-dihydro-isoxazole ring systems, demonstrating the utility of the furan platform in accessing five-membered heterocycles.

The versatility of the furan ring in these cycloaddition strategies highlights its importance as a synthetic intermediate for generating a diverse array of heterocyclic scaffolds, which are foundational structures in medicinal chemistry and materials science.

Applications in Complex Molecule Synthesis (e.g., Alkaloids)

The strategic use of furanyl carbamates in intramolecular Diels-Alder reactions has been successfully applied to the total synthesis of complex alkaloids. This methodology provides an efficient way to construct the core structures of these biologically active natural products.

Notable examples include the synthesis of Amaryllidaceae and Sceletium alkaloids. A synthetic route toward (+/-)-mesembrane and (+/-)-crinane has been accomplished using this approach. nih.gov The key step involves the IMDAF reaction to form a hexahydroindolinone ring, which can then be stereoselectively reduced to create the cis-3a-aryl-hydroindole skeleton characteristic of these alkaloids. nih.gov

Furthermore, a similar [4+2]-cycloaddition/rearrangement sequence has been employed in a formal synthesis of (+/-)-dendrobine, an alkaloid found in the Chinese ornamental orchid. nih.gov The tricyclic core of dendrobine was formed with high stereoselectivity through the thermolysis of a specifically designed N-alkenyl-N-furanyl carbamate (B1207046) precursor. nih.gov These syntheses underscore the power of the furanyl carbamate cycloaddition strategy for the efficient and stereocontrolled construction of intricate alkaloid frameworks.

Alkaloid Target Key Synthetic Strategy Core Heterocycle Formed
(+/-)-MesembraneIntramolecular Diels-Alder Reaction of a Furanyl Carbamate (IMDAF)Hexahydroindolinone
(+/-)-CrinaneIntramolecular Diels-Alder Reaction of a Furanyl Carbamate (IMDAF)Hexahydroindolinone
(+/-)-DendrobineIntramolecular Diels-Alder/Rearrangement of a Furanyl CarbamateTricyclic Alkaloid Core

Precursors for Nitrogen-Containing Molecules

The carbamate group in this compound is a critical functional handle for introducing nitrogen into new molecular structures. The nitrogen atom can be retained in the final product as part of a new ring system or can be used as a masked amine.

In the intramolecular Diels-Alder reactions used for alkaloid synthesis, the carbamate's nitrogen atom plays a direct mechanistic role. nih.gov After the initial cycloaddition, the nitrogen atom assists in the cleavage of the oxygen bridge of the cycloadduct, facilitating the rearrangement to the final heterocyclic ketone. nih.gov In this capacity, the carbamate is not just a passive substituent but an active participant in the key bond-forming and bond-breaking cascade.

Moreover, the carbamate moiety can be hydrolyzed under various conditions to release a primary or secondary amine. The hydrolysis of carbamates can be triggered by different stimuli, including the coordination of metal ions, which promotes the cleavage of the N-CO bond. nih.govresearchgate.net This fundamental transformation makes N-furfurylidene carbamates precursors to furfurylamines, which are themselves valuable building blocks for more complex nitrogen-containing molecules.

Derivatization for Value-Added Chemical Production

The furan-2-ylmethylene scaffold is a privileged structure that can be derivatized to produce a wide range of value-added chemicals, particularly those with significant biological activity. The furan nucleus is present in numerous bioactive compounds, and its derivatives are known to exhibit diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comwisdomlib.orgutripoli.edu.ly

By modifying the carbamate portion or other parts of the molecule, researchers have developed potent therapeutic agents. For example, a close analog, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, has been identified as a novel scaffold for inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Through structural optimization, potent non-peptidomimetic inhibitors were developed from this furan-based template, highlighting its value in drug discovery. nih.gov

Another value-added application is the use of furfuryl carbamates as prodrugs. An oxanorbornadiene-based strategy allows for the synthesis of furfuryl carbamates that can be cleaved under specific conditions, such as the presence of intracellular thiols like glutathione. nih.gov This triggers a cascade involving a retro-Diels-Alder reaction followed by hydrolysis, releasing a parent amine drug. nih.gov This approach demonstrates a sophisticated derivatization strategy for creating targeted drug delivery systems.

Derivative Class Application Example
Thiosemicarbazone AnalogsAntiviral AgentsSARS-CoV-2 Main Protease Inhibitors nih.gov
Oxanorbornadiene AdductsProdrug SystemsThiol-activated release of amine drugs nih.gov
Schiff Base DerivativesAntimicrobial / Anthelmintic AgentsKetohydrazide derivatives with antibacterial activity derpharmachemica.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (furan-2-ylmethylene)carbamate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves catalytic methoxycarbonylation using urea and methanol with heterogeneous catalysts, as demonstrated in analogous carbamate syntheses. Reaction parameters such as temperature (optimized between 60–80°C), catalyst loading (e.g., ZnO-based systems), and solvent polarity significantly influence yield. Kinetic modeling (e.g., pseudo-homogeneous models) can predict optimal conditions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, FT-IR). For example, HPLC with a C18 column and methanol/water mobile phase can assess purity, while 1H^1H-NMR (δ 6.8–7.2 ppm for furan protons) confirms structural motifs. Cross-validate with elemental analysis for C, H, N composition .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store at –20°C in anhydrous conditions under inert gas (N2_2/Ar) to prevent hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid exposure to UV light, as carbamates are prone to photolytic cleavage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Synthesize analogs with substitutions on the furan ring or carbamate moiety. Use receptor-dependent (e.g., molecular docking with fungal tubulin for antimitotic activity) and receptor-independent (e.g., QSAR modeling) approaches. Validate inhibitory potency via IC50_{50} assays (e.g., cholinesterase inhibition protocols) .

Q. What analytical strategies resolve contradictions in reported bioactivity data for carbamate compounds?

  • Methodological Answer : Perform meta-analyses using PRISMA guidelines to systematically compare studies. Control for variables like assay type (e.g., enzyme inhibition vs. cell viability), solvent effects (DMSO vs. aqueous buffers), and stereochemistry (chiral HPLC for enantiomer separation). Cross-reference with crystallographic data (e.g., PDB entries for ligand-binding sites) .

Q. How does this compound interact with fungal tubulin, and what molecular techniques confirm this binding?

  • Methodological Answer : Use in vitro binding assays with 14C^{14}C-labeled carbamate and fungal tubulin extracts. Analyze complexes via size-exclusion chromatography or SPR (surface plasmon resonance). Compare binding affinities between wild-type and mutant strains (e.g., Aspergillus nidulans) to identify resistance mechanisms .

Q. What computational methods predict the environmental fate of this compound?

  • Methodological Answer : Apply EPI Suite™ to estimate biodegradation (BIOWIN models) and ecotoxicity (ECOSAR). Validate experimentally via OECD 301F ready biodegradability tests. Assess soil mobility using HPLC-derived log KowK_{ow} values and column leaching studies .

Methodological Notes

  • Synthetic Optimization : Reference catalytic systems from analogous carbamate syntheses (e.g., ZnO catalysts for methoxycarbonylation) .
  • Analytical Cross-Validation : Use HR-MS (high-resolution mass spectrometry) for unambiguous molecular identification, as demonstrated in indole carbamate studies .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo or ChemRxiv .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.